molecular formula C6H9ClN2S B3427881 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride CAS No. 62501-45-5

4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride

Cat. No.: B3427881
CAS No.: 62501-45-5
M. Wt: 176.67 g/mol
InChI Key: KAHPDWLNROMIHC-UHFFFAOYSA-N
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Description

4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride (CAS 62501-45-5), with the molecular formula C6H9ClN2S and a molecular weight of 176.67 g/mol, is a versatile pyrimidine-based building block in medicinal and organic chemistry . This compound serves as a key precursor for the synthesis of a diverse array of biologically active derivatives. Recent research has demonstrated its value in creating novel pyrimidine benzothioate and sulfonothioate derivatives, which are subsequently oxidized to explore new chemical space and biological activities . Studies highlight the significant research value of this compound and its derivatives. The parent compound itself has exhibited notable antimicrobial potency against strains like Staphylococcus epidermidis and Staphylococcus haemolyticus . Furthermore, synthesized derivatives have shown promising biological activities, including robust antioxidant capabilities by effectively scavenging DPPH radicals, as well as promising anti-tumor effects against the MCF-7 breast cancer cell line . The pyrimidine scaffold is a privileged structure in drug discovery, known for its presence in compounds with a wide spectrum of activities, including antimicrobial, antitubercular, anti-inflammatory, and anticancer properties . The synthetic utility of this compound is well-established. It can be efficiently synthesized from thiourea and acetylacetone in the presence of concentrated hydrochloric acid . Its reactive thiol group allows for further functionalization via condensation with reagents like benzoyl chloride or sulfonyl chloride derivatives, providing a robust platform for library synthesis in hit-to-lead optimization campaigns . This product is intended for research purposes as a chemical intermediate. For Research Use Only. Not for diagnostic or therapeutic use, or administration to humans.

Properties

IUPAC Name

4,6-dimethyl-1H-pyrimidine-2-thione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S.ClH/c1-4-3-5(2)8-6(9)7-4;/h3H,1-2H3,(H,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHPDWLNROMIHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=S)N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182455
Record name 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride
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Molecular Weight

176.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62501-45-5, 28176-16-1
Record name 2(1H)-Pyrimidinethione, 4,6-dimethyl-, hydrochloride (1:1)
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Record name 2(1H)-Pyrimidinethione, 4,6-dimethyl-, hydrochloride (1:?)
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Record name 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride
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Record name 4,6-Dimethyl-1H-pyrimidine-2-thione monohydrochloride
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Record name 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride
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Record name 4,6-dimethyl-1H-pyrimidine-2-thione hydrochloride
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Record name 4,6-dimethyl-1H-pyrimidine-2-thione hydrochloride
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Preparation Methods

The synthesis of 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride typically involves the reaction of 4,6-dimethyl-2-thiouracil with hydrochloric acid. The reaction conditions often include heating the mixture to facilitate the formation of the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions that lead to the formation of more complex organic molecules. This includes its use in the development of pyrimidine derivatives that exhibit diverse reactivity patterns.

Research indicates that derivatives of this compound exhibit notable biological activities:

  • Antimicrobial Properties: Studies demonstrate its effectiveness against certain pathogenic microorganisms, suggesting potential applications in developing new antimicrobial agents.
  • Anticancer Potential: Investigations into its derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, specific pyrimidine derivatives have been linked to apoptosis induction in breast cancer cell lines through modulation of critical signaling pathways like RAS/PI3K/Akt/JNK .

Pharmaceutical Applications

The compound is being explored for its therapeutic potential in drug discovery and development:

  • Drug Development: Its ability to interact with biological targets makes it a candidate for further exploration in creating novel therapeutic agents.
  • Corrosion Inhibition: Some studies have evaluated its effectiveness as a corrosion inhibitor for metals in acidic environments, showcasing its utility beyond traditional pharmaceutical applications .

Case Studies

Case Study 1: Anticancer Activity
A recent study evaluated various pyrimidine derivatives for their ability to inhibit H-RAS-GTP active form protein. Among them, a derivative of 4,6-Dimethyl-1H-pyrimidine-2-thione showed significant binding affinity and induced apoptosis in MCF-7 breast cancer cells at low concentrations (IC50 = 2.617 µM). This highlights the compound's potential as a lead for anticancer drug development .

Case Study 2: Corrosion Inhibition
In another study focusing on corrosion inhibitors, this compound was tested for its effectiveness on mild steel in acidic solutions. Results indicated high efficiency (up to 97% inhibition) at specific concentrations, demonstrating its practical application in protecting metals from corrosion .

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Chemical Identification :

  • IUPAC Name : 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride
  • CAS Number : 62501-45-5
  • Molecular Formula : C₆H₉ClN₂S
  • Synonyms: 4,6-Dimethyl-2-pyrimidinethiol hydrochloride, 4,6-dimethoxypyrimidine-2-thiol .

Regulatory Status :

  • Listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) and EC Inventory .

Structural Features :

  • A pyrimidine ring substituted with methyl groups at positions 4 and 6, a thione (-S) group at position 2, and a hydrochloride salt.

Structural Analogues and Functional Group Variations

Table 1: Key Structural and Functional Comparisons
Compound Name CAS Number Molecular Formula Functional Groups Key Features
4,6-Dimethyl-1H-pyrimidine-2-thione HCl 62501-45-5 C₆H₉ClN₂S Thione (-S), Methyl, HCl High solubility (HCl salt), potential metal ligand
4,6-Dimethyl-2-hydroxypyrimidine HCl 34289-60-6 C₆H₈N₂O·HCl Hydroxyl (-OH), Methyl, HCl Lower acidity vs. thione; reduced metal coordination
1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2-thione 38876-16-1* C₁₃H₁₅ClN₂S Thione (-S), Chlorophenyl, Methyl Enhanced lipophilicity; antibacterial/antitumor activity
2,5-Diamino-4,6-dihydroxypyrimidine HCl 56830-58-1 C₄H₇ClN₄O₂ Amino (-NH₂), Hydroxyl, HCl Multiple H-bond donors; potential for nucleic acid interactions
4-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-yl)-butyric acid HCl N/A C₁₀H₁₅ClN₂O₃ Oxo (=O), Butyric acid, HCl Carboxylic acid moiety enables conjugation; altered electronic properties

*CAS number inferred from synthesis details in .

Physicochemical Properties

Table 2: Solubility and Stability Comparisons
Compound Solubility (Water) Stability Notes
4,6-Dimethyl-1H-pyrimidine-2-thione HCl High (HCl salt) Stable under dry conditions; hygroscopic
4,6-Dimethyl-2-hydroxypyrimidine HCl Moderate Less acidic; prone to oxidation
Dihydropyrimidine-2-thione derivatives Low to moderate Sensitive to light; stabilized by aryl groups

Analytical Methods

  • RP-HPLC : Used for quantification of structurally related hydrochlorides (e.g., amitriptyline HCl). Retention times vary based on hydrophobicity (e.g., thione vs. hydroxyl groups) .
  • X-ray Crystallography : Critical for confirming pyrimidine ring conformations and hydrogen-bonding patterns (e.g., envelope conformation in dihydropyrimidine-2-thiones) .

Biological Activity

4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

  • Molecular Formula: C₆H₉ClN₂S
  • Molecular Weight: 176.67 g/mol
  • Appearance: White crystalline solid

The compound features a pyrimidine ring substituted with methyl groups and a thione functional group, which contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various pathogenic microorganisms:

  • Antibacterial Activity:
    • The compound demonstrated significant antibacterial effects against strains such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values reported between 500–1000 μg/mL .
    • In a comparative study, derivatives of pyrimidine compounds showed inhibition zones ranging from 16 mm to 29 mm against pathogenic strains .
  • Antifungal Activity:
    • The compound also displayed antifungal properties, with studies reporting up to 56.4% inhibition against Fusarium oxysporum .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies:

  • Mechanism of Action:
    • The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity and disrupting biochemical pathways .
  • In Vitro Studies:
    • One study highlighted that derivatives containing the pyrimidine-2-thione moiety induced apoptosis in cancer cell lines, particularly MCF-7 breast cancer cells, with an IC50 value of approximately 2.617 µM .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects:

  • Inhibition of COX Enzymes:
    • Research indicates that certain derivatives exhibit potent inhibition of COX-2 activity, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Summary of Findings

Biological ActivityTarget Organisms/CellsMIC/IC50 ValuesReferences
AntibacterialE. coli, S. aureus500–1000 μg/mL
AntifungalFusarium oxysporumUp to 56.4% inhibition
AnticancerMCF-7 cellsIC50 = 2.617 µM
Anti-inflammatoryCOX-2IC50 comparable to celecoxib

Case Studies

  • Study on Antimicrobial Activity:
    In vitro tests showed that various derivatives of pyrimidine compounds displayed significant antibacterial activity against multiple strains, establishing a potential pathway for developing new antibiotics .
  • Research on Anticancer Properties:
    A study focusing on the apoptosis-inducing capability of pyrimidine derivatives revealed promising results in MCF-7 cells, suggesting a mechanism involving the inhibition of critical signaling pathways related to cancer proliferation .

Q & A

Q. What crystallographic techniques are recommended for resolving structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) is ideal for resolving tautomeric forms (e.g., thione vs. thiol configurations). Space group determination (e.g., monoclinic P21/c) and hydrogen-bonding networks can clarify protonation states . Powder XRD combined with DSC (e.g., detecting endothermic peaks at ~200°C) can validate crystallinity and polymorphic purity .

Q. How can contradictions in bioactivity data for this compound be systematically addressed?

  • Methodological Answer : Contradictions often arise from impurities or varying synthetic batches. Cross-validate results using orthogonal methods:
  • Purity : Quantify residual solvents via GC-MS and counterion ratios via ion chromatography .
  • Bioactivity : Use standardized cell lines (e.g., THP-1 for immunomodulatory assays) and include positive controls (e.g., RORγt inhibitors for selectivity profiling) .
  • Statistical analysis : Apply ANOVA to compare batch-to-batch variability and exclude outliers via Grubbs’ test .

Q. What experimental design principles apply to formulating this compound in drug delivery systems?

  • Methodological Answer : For transdermal or gastroretentive formulations:
  • Diffusion studies : Use Franz cells with synthetic membranes (e.g., cellulose acetate) and compare flux rates (µg/cm²/h) against marketed analogs .
  • Excipient compatibility : Screen viscosity-reducing agents (e.g., sucrose, pyridoxine HCl) via DSC to detect physical/chemical interactions .
  • Stability in matrices : Conduct forced degradation (pH 1–9 buffers, 37°C) and monitor via HPLC-PDA for hydrolytic/byproduct formation .

III. Data Contradiction & Validation

Q. How should researchers reconcile discrepancies between computational predictions and experimental data (e.g., logP vs. observed solubility)?

  • Methodological Answer :
  • Re-evaluate computational models : Use COSMO-RS or MD simulations with explicit solvent models to account for hydrochloride salt effects .
  • Experimental validation : Measure partition coefficients (octanol-water) via shake-flask method and correlate with HPLC retention times .
  • Adjust protonation states : pKa determination (via potentiometric titration) can clarify ionization behavior under assay conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride
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4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.